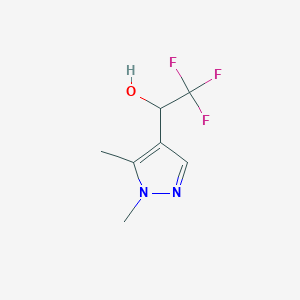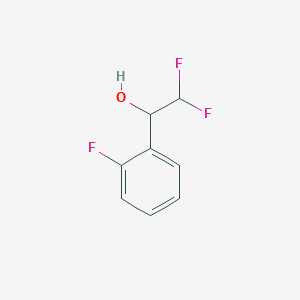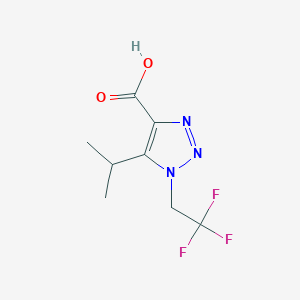
5-Amino-1-isobutyl-1,3-dihydro-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-1-isobutyl-1,3-dihydro-indol-2-one: is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-isobutyl-1,3-dihydro-indol-2-one can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . Another method includes the Vilsmeier-Haack reaction, which utilizes formylating agents and amines to produce the indole core .
Industrial Production Methods: Industrial production of indole derivatives often involves optimizing these synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the development of greener synthesis methods to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Amino-1-isobutyl-1,3-dihydro-indol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxindoles.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products:
Oxidation: Oxindoles.
Reduction: Reduced indole derivatives.
Substitution: Halogenated, nitrated, and sulfonated indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Amino-1-isobutyl-1,3-dihydro-indol-2-one is used as a building block in the synthesis of more complex organic molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis .
Biology: In biological research, indole derivatives are studied for their potential as enzyme inhibitors, receptor agonists, and antagonists. They are also explored for their antimicrobial and antiviral properties .
Medicine: This compound and its derivatives have shown promise in medicinal chemistry for the development of new therapeutic agents. They are investigated for their potential in treating various diseases, including cancer, inflammation, and infectious diseases .
Industry: In the industrial sector, indole derivatives are used in the production of dyes, pigments, and agrochemicals. Their diverse chemical properties make them suitable for various applications .
Wirkmechanismus
The mechanism of action of 5-Amino-1-isobutyl-1,3-dihydro-indol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Vergleich Mit ähnlichen Verbindungen
2H-Indol-2-one: Another indole derivative with similar structural features but different substituents.
1,3-Dihydroindol-2-one: A closely related compound with variations in the substituent groups.
Oxindole: A derivative with an oxygen atom in the indole ring, leading to different chemical properties.
Uniqueness: 5-Amino-1-isobutyl-1,3-dihydro-indol-2-one is unique due to its specific substituents, which confer distinct reactivity and biological activity. Its isobutyl group and amino functionality make it a versatile intermediate for further chemical modifications and applications in various fields .
Eigenschaften
Molekularformel |
C12H16N2O |
|---|---|
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
5-amino-1-(2-methylpropyl)-3H-indol-2-one |
InChI |
InChI=1S/C12H16N2O/c1-8(2)7-14-11-4-3-10(13)5-9(11)6-12(14)15/h3-5,8H,6-7,13H2,1-2H3 |
InChI-Schlüssel |
DBNZTTWPVBUVOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1C(=O)CC2=C1C=CC(=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



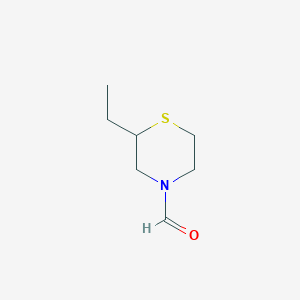
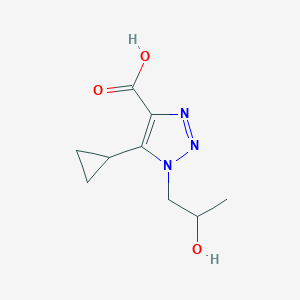

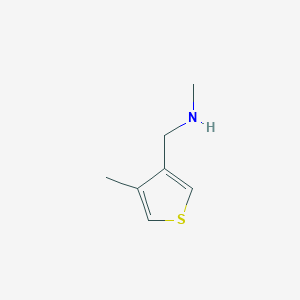
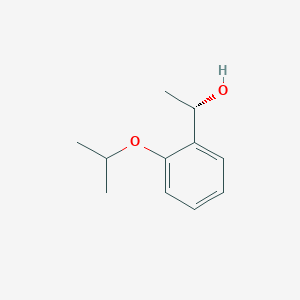
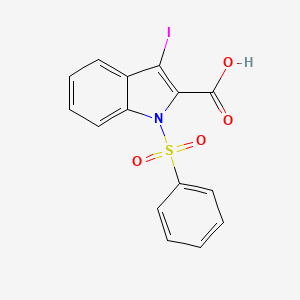
![4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol](/img/structure/B13623895.png)

